molecular formula C21H25N3O8S B3947971 1-(4-ethylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate

1-(4-ethylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate

Cat. No. B3947971
M. Wt: 479.5 g/mol
InChI Key: RBBDFYHMLKSCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various aspects of cellular and molecular biology. In

Mechanism of Action

The mechanism of action of 1-(4-ethylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate involves the inhibition of various enzymes, including phosphodiesterases and proteases. These enzymes play important roles in cellular signaling and metabolism, and their inhibition can lead to a range of biochemical and physiological effects. The exact mechanism of action of this compound is still being studied, but it is believed to involve the binding of the compound to the active site of the enzyme, thereby preventing its activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. These include the inhibition of cell proliferation and differentiation, the induction of apoptosis, and the modulation of various signaling pathways. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a valuable tool for investigating the mechanisms underlying these processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-ethylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate in lab experiments is its ability to selectively inhibit the activity of specific enzymes. This allows researchers to investigate the specific role of these enzymes in various cellular processes, without affecting other cellular pathways. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many future directions for research involving 1-(4-ethylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate. One area of interest is the development of new analogs of this compound, which may exhibit improved potency and selectivity. Another area of interest is the investigation of the role of this compound in various disease states, including cancer and inflammation. Finally, the development of new methods for the synthesis and purification of this compound may also be an area of future research.

Scientific Research Applications

1-(4-ethylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate has been extensively used in scientific research as a tool for investigating various aspects of cellular and molecular biology. This compound is known to inhibit the activity of various enzymes, including phosphodiesterases and proteases, which play important roles in cellular signaling and metabolism. As such, it has been used to study the effects of these enzymes on various cellular processes, including cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S.C2H2O4/c1-2-16-3-5-17(6-4-16)15-20-11-13-21(14-12-20)27(25,26)19-9-7-18(8-10-19)22(23)24;3-1(4)2(5)6/h3-10H,2,11-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBDFYHMLKSCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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